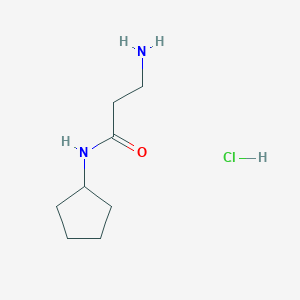![molecular formula C8H10N2O3 B1441114 2-[(2-Hydroxyethyl)amino]nicotinic acid CAS No. 1220018-27-8](/img/structure/B1441114.png)
2-[(2-Hydroxyethyl)amino]nicotinic acid
Overview
Description
“2-[(2-Hydroxyethyl)amino]nicotinic acid” is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 . It is used in scientific research and acts as a versatile building block in drug synthesis, aiding in the development of new medications and therapeutic solutions.
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, 2-anilino nicotinic acids, was synthesized from the condensation of o-phenylenediamine and 5-nitrosalicaldehyde . This suggests that similar methods could potentially be used for the synthesis of “this compound”.Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a carboxylic acid group (COOH) and a 2-hydroxyethylamino group attached .Scientific Research Applications
Codrug Development for Dyslipidemia Management
One significant application of nicotinic acid derivatives is in the development of codrugs aimed at managing dyslipidemia while minimizing side effects. For instance, a codrug combining nicotinic acid and ibuprofen was synthesized to tackle the issue of nicotinic acid-induced cutaneous flushing. This codrug aims to release nicotinic acid to manage dyslipidemia effectively, followed by the subsequent release of ibuprofen to mitigate the flushing effect (Abu Zanat, Qandil, & Tashtoush, 2011).
Herbicidal Activity from Natural Product Derivatives
Research into nicotinic acid derivatives has also extended into agriculture, with studies exploring the herbicidal activity of novel compounds derived from nicotinic acid. These derivatives have shown promising results against various weeds, highlighting the potential of nicotinic acid-based compounds in developing new herbicides (Yu et al., 2021).
Receptor Activation and Drug Mechanisms
Understanding the interaction of nicotinic acid and its derivatives with biological receptors has been a key area of research. Studies have identified receptors such as GPR109A, which are activated by nicotinic acid, elucidating the mechanism behind its lipid-modifying effects and its role in treating dyslipidemia. This receptor activation is crucial for the drug's therapeutic effects, including its ability to decrease lipolysis in adipose tissue (Tunaru et al., 2003).
Industrial Production and Green Chemistry
Nicotinic acid's industrial applications, particularly in its production methods, have been explored to align with green chemistry principles. Research reviews have focused on ecological methods to produce nicotinic acid from commercially available raw materials, aiming for processes that are less harmful to the environment (Lisicki, Nowak, & Orlińska, 2022).
Exploration of Anti-inflammatory and Immune Modulating Effects
Beyond its lipid-modifying actions, nicotinic acid and its receptors have been implicated in anti-inflammatory effects and immune modulation. This includes potential applications in treating inflammatory diseases such as multiple sclerosis or psoriasis, providing a broader therapeutic horizon for nicotinic acid derivatives (Lukasova, Hanson, Tunaru, & Offermanns, 2011).
Mechanism of Action
Target of Action
It is known that similar compounds, such as niacin, interact with specific receptors in the human body .
Mode of Action
It is likely that this compound interacts with its targets in a manner similar to niacin, which is known to act as a precursor for nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Biochemical Pathways
It can be inferred from the mode of action that this compound likely affects redox reactions and other metabolic processes in the body .
Result of Action
Given its likely role in redox reactions and metabolism, it can be inferred that this compound may have significant effects on cellular energy production and other metabolic processes .
Biochemical Analysis
Biochemical Properties
2-[(2-Hydroxyethyl)amino]nicotinic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in redox reactions. The compound’s hydroxyl and amino groups facilitate its binding to NAD, influencing various metabolic pathways . Additionally, this compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in oxidative stress responses and energy metabolism. In certain cell types, this compound can enhance or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as NAD, altering their activity. This binding can result in the inhibition or activation of enzymes involved in critical metabolic processes . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes related to cellular stress responses, energy production, and other vital functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce adaptive responses in cells, affecting their function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic functions and reducing oxidative stress . At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of NAD . The compound can influence metabolic flux and metabolite levels, affecting processes such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions highlight the compound’s importance in maintaining cellular energy balance and redox homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake and localization within different cellular compartments. The compound’s distribution can affect its accumulation and activity, influencing its overall efficacy in biochemical processes .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and participate in localized biochemical reactions .
Properties
IUPAC Name |
2-(2-hydroxyethylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-5-4-10-7-6(8(12)13)2-1-3-9-7/h1-3,11H,4-5H2,(H,9,10)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLDWPXYMRSICF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401223491 | |
| Record name | 2-[(2-Hydroxyethyl)amino]-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220018-27-8 | |
| Record name | 2-[(2-Hydroxyethyl)amino]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220018-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Hydroxyethyl)amino]-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441041.png)


![4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol](/img/structure/B1441044.png)
![3-[4-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1441045.png)
![4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1441047.png)






